molecular formula C14H15NO4 B1405905 5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid CAS No. 1216189-29-5

5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid

Cat. No. B1405905
M. Wt: 261.27 g/mol
InChI Key: GKBUEIOVWHOHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid” is a chemical compound with the molecular formula C13H15NO4 . It’s a type of isoxazole, which is a class of organic compounds containing an isoxazole ring, a five-membered aromatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid” consists of an isoxazole ring attached to a phenyl ring with a methoxy group and an isopropyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Isoxazoles, including “5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid”, can undergo a variety of chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives showcases the controlled isomerization from isoxazole to oxazole, highlighting the versatility of these compounds in chemical synthesis. Fe(II)-catalyzed isomerization facilitates the transformation of 4-acyl-5-methoxy-/5-aminoisoxazoles into isoxazole-4-carboxylic esters and amides. This process underscores the potential of isoxazole derivatives in the development of novel chemical entities and intermediates for further pharmaceutical and chemical research (Serebryannikova et al., 2019).

Tautomerism and Basicity

The study on the tautomerism of heteroaromatic compounds, including isoxazoles, provides insights into their chemical behavior in different solvents. 5-Hydroxyisoxazoles exhibit distinct tautomeric forms, influencing their reactivity and interaction with other molecules. This understanding is crucial for designing molecules with desired chemical and pharmacological properties (Boulton & Katritzky, 1961).

Lithiation and Subsequent Reactions

The preparation and lithiation of 3,5-disubstituted isoxazoles reveal the potential for functionalization at the 4-position, enabling the synthesis of various carboxylic acids and iodocompounds. This process demonstrates the flexibility of isoxazole derivatives as building blocks for the synthesis of complex molecules (Micetich & Chin, 1970).

Antimicrobial and Antitubercular Activity

Isoxazole clubbed with 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antitubercular activity. This suggests the potential of isoxazole derivatives in the development of new antimicrobial agents, highlighting their importance in addressing antibiotic resistance (Shingare et al., 2018).

Antiallergic Activity

The synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines from isoxazole precursors demonstrates the therapeutic potential of these compounds. Certain derivatives were found to be significantly more potent than conventional treatments, opening avenues for novel antiallergic therapeutics (Nohara et al., 1985).

properties

IUPAC Name

5-(4-methoxy-3-propan-2-ylphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8(2)10-6-9(4-5-12(10)18-3)13-7-11(14(16)17)15-19-13/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBUEIOVWHOHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C2=CC(=NO2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Isopropyl-4-methoxyphenyl)isoxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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